Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

Catalog No.
S8057295
CAS No.
14223-25-7
M.F
C11H13BrO4S
M. Wt
321.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

CAS Number

14223-25-7

Product Name

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

IUPAC Name

ethyl 3-(4-bromophenyl)sulfonylpropanoate

Molecular Formula

C11H13BrO4S

Molecular Weight

321.19 g/mol

InChI

InChI=1S/C11H13BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

QMYJBBSLEOXIGT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is a chemical compound characterized by a propanoate group attached to a sulfonyl moiety linked to a 4-bromophenyl group. This compound belongs to the class of organic compounds known as benzenesulfonamides, which are recognized for their diverse applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group enhances its biological activity, while the propanoate structure contributes to its solubility and reactivity in various chemical environments.

  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols, allowing for the introduction of various functional groups.
  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, which is a common reaction for esters.
  • Reduction Reactions: The sulfonamide group can be reduced to form an amine, which may alter the compound's biological properties and reactivity .

The biological activity of Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate has been explored in various studies. Its structure suggests potential interactions with biological targets such as enzymes or receptors, particularly due to the presence of the sulfonamide group, which is known for its ability to form hydrogen bonds. This compound may exhibit anti-inflammatory and antimicrobial properties, making it valuable in pharmaceutical research .

The synthesis of Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate typically involves the following steps:

  • Preparation of Starting Materials: The synthesis begins with ethyl 3-aminopropanoate and 4-bromobenzenesulfonyl chloride.
  • Reaction Conditions: These two components are reacted in an organic solvent, such as dichloromethane, often in the presence of a base like triethylamine to facilitate the reaction.
  • Purification: After completion, the product is purified through standard techniques such as recrystallization or chromatography to obtain high purity .

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, particularly those related to inflammation and infection.
  • Organic Synthesis: This compound acts as a versatile building block for creating more complex organic molecules.
  • Biological Studies: It is utilized in research focused on enzyme inhibition and receptor binding studies .

Research into the interaction profiles of Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate indicates that it can modulate biological pathways through its interactions with specific molecular targets. Studies have shown that this compound may inhibit certain enzymes or receptors involved in disease processes, highlighting its potential therapeutic applications

Several compounds share structural similarities with Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Ethyl 3-(4-bromophenyl)propanoateLacks sulfonamide functionalityLess versatile in biological applications
Ethyl 3-(4-aminophenyl)propanoateContains an amino group instead of a sulfonamideMay exhibit different biological activities
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoateContains an amino group and is stereochemically definedSpecific stereochemistry may influence interactions
Ethyl 3-(4-sulfamoylphenyl)propanoateSimilar sulfonamide structureDifferent substituents may affect reactivity

Uniqueness

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate stands out due to its unique combination of both hydrophilic (sulfonamide) and hydrophobic (bromophenyl) groups. This balance allows for enhanced solubility and interaction potential with biological targets, making it particularly valuable in medicinal chemistry and organic synthesis .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

319.97179 g/mol

Monoisotopic Mass

319.97179 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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